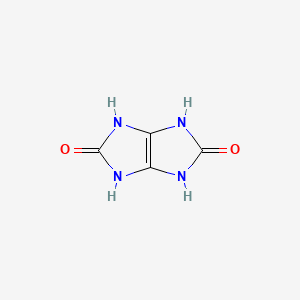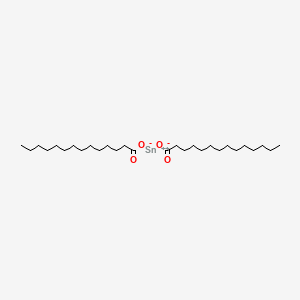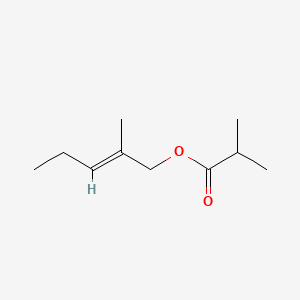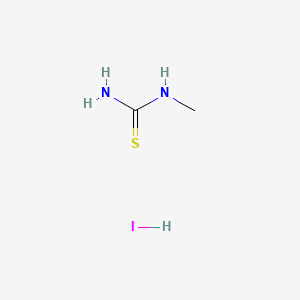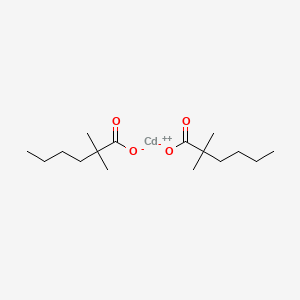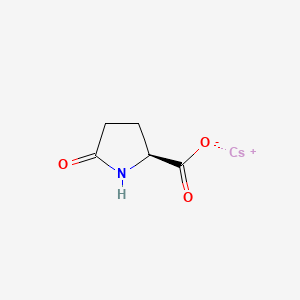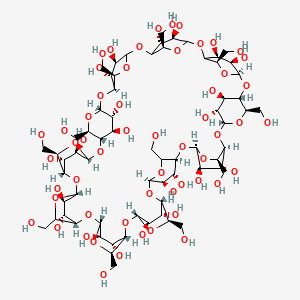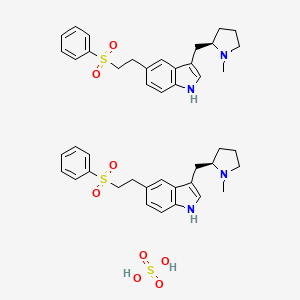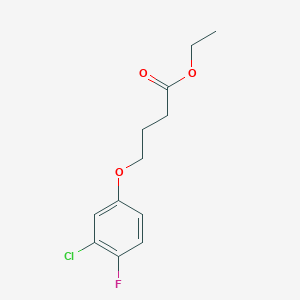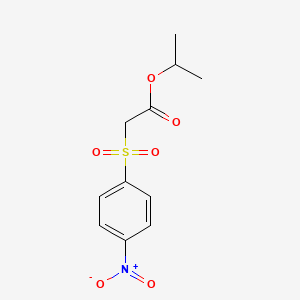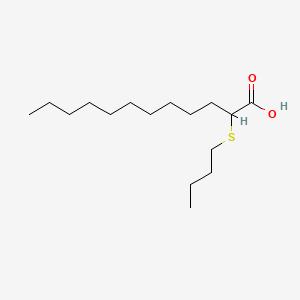
4-Pyridylammonium 4-pyridyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridylammonium 4-pyridyldithiocarbamate is a chemical compound with the molecular formula C11H12N4S2 and a molecular weight of 264.37 g/mol It is known for its unique structure, which includes a pyridylammonium group and a pyridyldithiocarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridylammonium 4-pyridyldithiocarbamate typically involves the reaction of pyridine with carbon disulfide and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Pyridine with Carbon Disulfide: Pyridine is reacted with carbon disulfide in the presence of a base to form the dithiocarbamate intermediate.
Formation of this compound: The dithiocarbamate intermediate is then reacted with an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Pyridylammonium 4-pyridyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
4-Pyridylammonium 4-pyridyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Pyridylammonium 4-pyridyldithiocarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridylammonium Dithiocarbamate: Similar structure but lacks the additional pyridyl group.
Pyridylmethyl Dithiocarbamate: Contains a methyl group instead of an ammonium group.
Pyridylthio Dithiocarbamate: Contains a thio group instead of an ammonium group.
Uniqueness
4-Pyridylammonium 4-pyridyldithiocarbamate is unique due to its dual pyridyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
20232-79-5 |
|---|---|
Molecular Formula |
C11H12N4S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
pyridin-1-ium-4-amine;N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C6H6N2S2.C5H6N2/c9-6(10)8-5-1-3-7-4-2-5;6-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10);1-4H,(H2,6,7) |
InChI Key |
MHHBYQRHDMNSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[NH+]=CC=C1N.C1=CN=CC=C1NC(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



